

# 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole CAS number

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole

Cat. No.: B1526697

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An In-depth Technical Guide to **3-Bromo-9-(naphthalen-1-yl)-9H-carbazole**

## Abstract

This technical guide provides a comprehensive overview of **3-Bromo-9-(naphthalen-1-yl)-9H-carbazole**, a key intermediate in the field of organic electronics. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and methods for its characterization. Furthermore, it explores the compound's critical role as a building block for advanced materials used in high-performance Organic Light-Emitting Diodes (OLEDs). This guide is intended for researchers, chemists, and materials scientists engaged in the development of novel organic semiconductor materials and drug development professionals exploring new molecular scaffolds.

## Introduction and Chemical Identity

**3-Bromo-9-(naphthalen-1-yl)-9H-carbazole** is a specialized organic compound featuring a carbazole core.<sup>[1]</sup> This core structure is substituted with a bromine atom at the 3-position and a naphthyl group at the 9-position (the nitrogen atom).<sup>[2]</sup> The unique arrangement of these functional groups imparts desirable optoelectronic properties, making it a highly valuable precursor in materials science.<sup>[1][2]</sup>

The carbazole moiety is well-known for its excellent hole-transporting capabilities and high thermal stability. The introduction of a bulky naphthyl group at the nitrogen atom enhances

morphological stability and helps tune the energy levels (specifically the HOMO level) for efficient charge injection in electronic devices.[1] The bromine atom serves as a versatile reactive site, allowing for further chemical modifications through cross-coupling reactions to synthesize more complex, functional molecules for various applications.[3] Its primary application lies in the synthesis of host materials and dopants for the emissive layers of OLEDs, directly influencing device efficiency, color purity, and operational lifetime.[1][4]

The CAS Number for this compound is 934545-83-2.[5][6][7][8]

Caption: Molecular structure of **3-Bromo-9-(naphthalen-1-yl)-9H-carbazole**.

## Physicochemical and Computed Properties

A summary of the key physical and chemical properties is provided below. These properties are essential for determining appropriate solvents for reactions and purification, as well as for predicting the material's behavior in electronic devices.

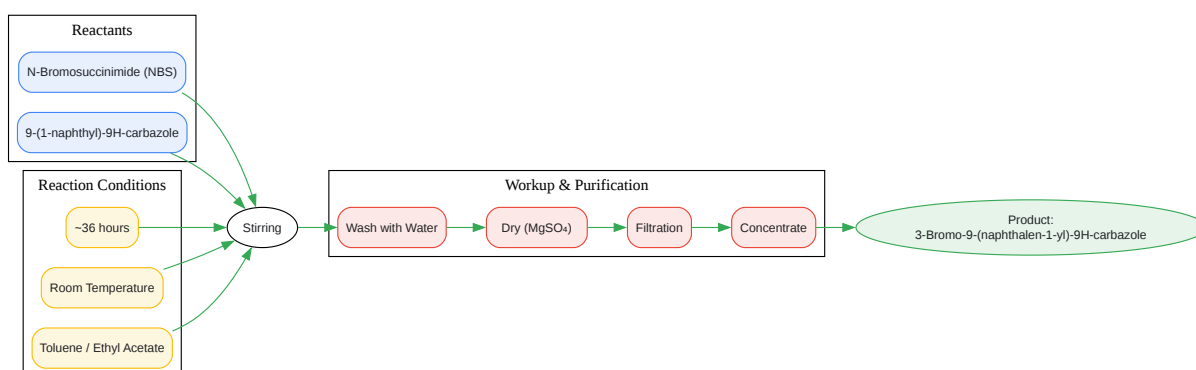
Property	Value	Reference(s)
CAS Number	934545-83-2	[5][6]
Molecular Formula	C <sub>22</sub> H <sub>14</sub> BrN	[2][5][9]
Molecular Weight	372.26 g/mol	[5][9][10]
Exact Mass	371.030945 u	[5]
Appearance	White to almost white powder/crystal	[5][9]
Boiling Point (Predicted)	545.2 ± 32.0 °C at 760 mmHg	[5][9]
Density (Predicted)	1.4 ± 0.1 g/cm <sup>3</sup>	[5][9]
Storage Temperature	Room Temperature, sealed in dry conditions	[9]
Topological Polar Surface Area	4.9 Å <sup>2</sup>	[5]
XLogP3	6.9	[5]

## Synthesis and Purification

The most common and efficient synthesis of **3-Bromo-9-(naphthalen-1-yl)-9H-carbazole** is achieved through the electrophilic bromination of its precursor, 9-(naphthalen-1-yl)-9H-carbazole.

## Scientific Rationale

The carbazole ring system is electron-rich and readily undergoes electrophilic aromatic substitution. The 3 and 6 positions are the most electronically activated sites for substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.<sup>[10]</sup> It is a mild and highly selective source of electrophilic bromine ( $\text{Br}^+$ ), which minimizes the formation of over-brominated byproducts and avoids the harsh, acidic conditions associated with using elemental bromine ( $\text{Br}_2$ ), thereby improving reaction control and yield. The reaction is typically performed at room temperature, highlighting its efficiency and practicality.<sup>[2][10]</sup>



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Caption: General workflow for the synthesis of the target compound.

## Detailed Experimental Protocol

This protocol is adapted from established procedures.<sup>[2][10]</sup>

- **Reaction Setup:** In a 200 mL conical flask, dissolve 5.9 g (20 mmol) of 9-(1-naphthyl)-9H-carbazole in a solvent mixture of 50 mL of toluene and 70 mL of ethyl acetate.
- **Reagent Addition:** To the stirred solution, add 3.6 g (20 mmol) of N-bromosuccinimide (NBS) in one portion.
- **Reaction:** Stir the resulting mixture at room temperature for approximately 36 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, transfer the reaction mixture to a separatory funnel and wash it with water to remove the succinimide byproduct.
- **Drying:** Separate the organic layer and dry it over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) to remove residual water.<sup>[2][10]</sup>
- **Isolation:** Filter the suspension to remove the drying agent. Concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** The resulting white powder is often of high purity (yields up to 99% have been reported).<sup>[10]</sup> If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel.

## Spectroscopic and Analytical Characterization

To confirm the identity, structure, and purity of the synthesized **3-Bromo-9-(naphthalen-1-yl)-9H-carbazole**, a suite of analytical techniques is employed.

Technique	Expected Observations
$^1\text{H}$ NMR	The spectrum will show characteristic aromatic proton signals for both the carbazole and naphthalene ring systems. The bromination at the 3-position will alter the splitting patterns of the adjacent protons compared to the starting material.
$^{13}\text{C}$ NMR	The spectrum will display the correct number of carbon signals corresponding to the molecular structure. The carbon atom bonded to the bromine will show a characteristic shift.
Mass Spectrometry (MS)	The mass spectrum will exhibit a molecular ion peak $[\text{M}]^+$ at a mass-to-charge ratio ( $m/z$ ) of approximately 371 and 373 in a ~1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom. <a href="#">[2]</a>
FT-IR Spectroscopy	The spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings, C=C stretching within the rings, and C-N stretching from the carbazole core. A C-Br stretching band may also be observed in the fingerprint region.
UV-Vis Absorption	In solution, the compound exhibits strong absorption in the UV region. The extended $\pi$ -conjugated system results in absorption maxima that are characteristic of its electronic structure. <a href="#">[2]</a>
Fluorescence Emission	The compound is fluorescent, with an emission maximum typically observed between 350-400 nm. <a href="#">[2]</a> The exact wavelength and quantum yield are dependent on the solvent environment. This property is fundamental to its application in light-emitting devices. <a href="#">[2]</a>

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Purity (HPLC)

High-performance liquid chromatography is used to assess the purity of the final compound, with high-purity grades (e.g., >99%) being essential for electronics applications.[\[11\]](#)

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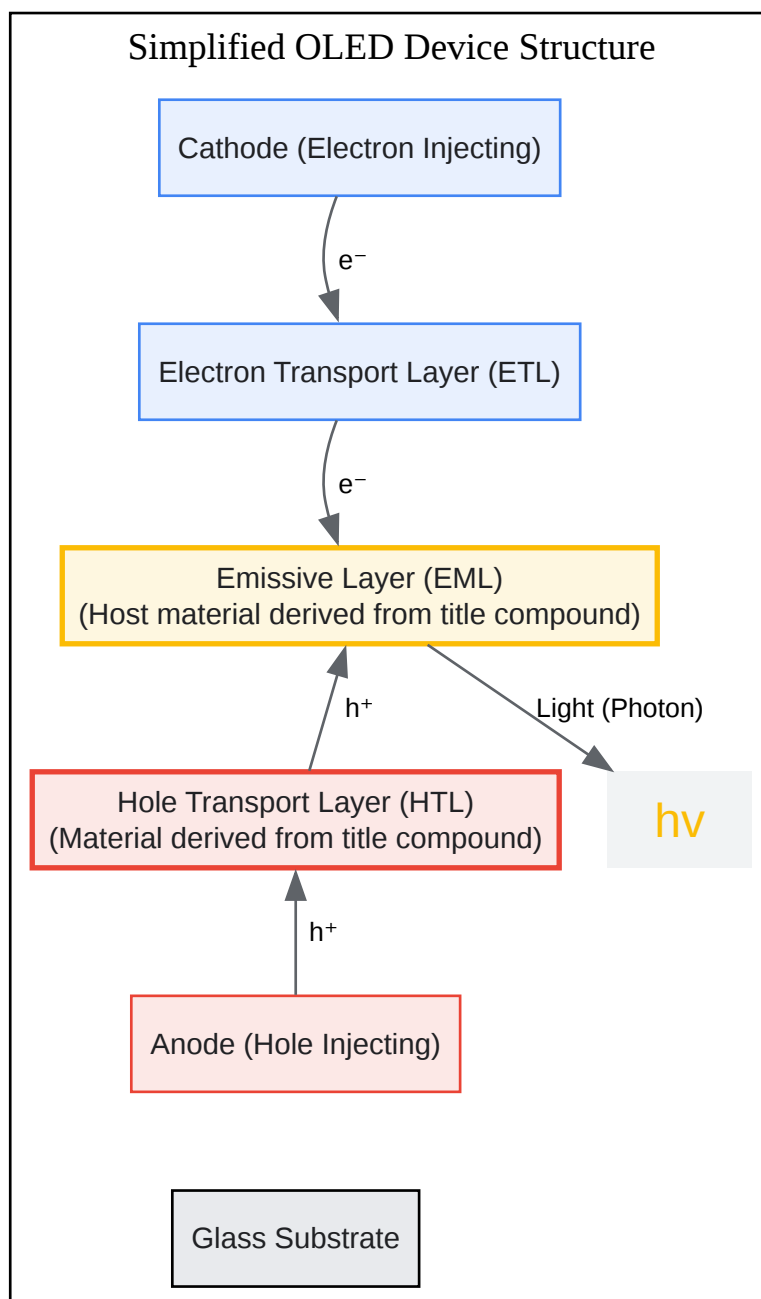
## Applications in Organic Electronics and Drug Development

The primary application of **3-Bromo-9-(naphthalen-1-yl)-9H-carbazole** is as a pivotal building block for materials used in organic electronics, particularly OLEDs.

### Role in OLED Technology

The compound's molecular structure is ideally suited for creating materials for various layers within an OLED device.

- **Host Materials:** The carbazole core provides a high triplet energy, which is necessary to confine the energy of phosphorescent dopants in the emissive layer, leading to highly efficient light emission.
- **Hole Transport Layer (HTL) Materials:** The inherent hole-transporting nature of the carbazole unit facilitates the efficient movement of positive charge carriers from the anode to the emissive layer.[\[3\]](#)[\[4\]](#)
- **Intermediate for Emitters:** The bromine atom acts as a synthetic handle. Through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), various electron-donating or electron-accepting moieties can be attached at the 3-position. This allows for precise tuning of the final molecule's electronic properties, such as its emission color, charge transport balance, and quantum efficiency.[\[1\]](#)



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Caption: Role of derivative materials in an OLED device stack.

## Potential in Drug Development

While its primary use is in materials science, the carbazole scaffold is a known privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The

bromo-naphthalene-carbazole structure could serve as a novel starting point for library synthesis in drug discovery programs, exploring activities in areas such as oncology or neurodegenerative diseases. The bromine atom provides a convenient point for diversification.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Bromo-9-(naphthalen-1-yl)-9H-carbazole** is classified with the following hazard statement:

- H315: Causes skin irritation.[\[5\]](#)

Precautionary Measures:

- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P332+P313: If skin irritation occurs: Get medical advice/attention.

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

## Conclusion

**3-Bromo-9-(naphthalen-1-yl)-9H-carbazole** is a high-value chemical intermediate with a well-defined synthesis and a critical role in the advancement of organic electronics. Its unique molecular architecture provides an excellent balance of thermal stability, charge transport properties, and synthetic versatility. As research into next-generation displays, lighting, and organic semiconductors continues, the demand for high-purity, well-characterized precursors like this compound is set to grow, making it a subject of continued interest for both academic and industrial scientists.

## References

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- To cite this document: BenchChem. [3-Bromo-9-(naphthalen-1-yl)-9H-carbazole CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1526697#3-bromo-9-naphthalen-1-yl-9h-carbazole-cas-number]

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